Cycloheptanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol is a chemical compound that belongs to the class of imidazole derivatives It features a cycloheptanol ring attached to an imidazole ring, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine. In this case, 4-methoxyaniline is used to introduce the 4-methoxyphenyl group.
Cycloheptanol Ring Formation: The cycloheptanol ring can be introduced through a cyclization reaction involving a suitable precursor, such as a cycloheptanone derivative.
Coupling Reaction: The final step involves coupling the imidazole ring with the cycloheptanol ring under appropriate conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, and purification steps like recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cycloheptanol ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cycloheptanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to modulation of their function.
Properties
CAS No. |
874133-82-1 |
---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)imidazol-2-yl]cycloheptan-1-ol |
InChI |
InChI=1S/C17H22N2O2/c1-21-15-8-6-14(7-9-15)19-13-12-18-16(19)17(20)10-4-2-3-5-11-17/h6-9,12-13,20H,2-5,10-11H2,1H3 |
InChI Key |
QMPRXRSCNZAWCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2C3(CCCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.